molecular formula C14H13N3S2 B5559883 6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile

6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile

Cat. No.: B5559883
M. Wt: 287.4 g/mol
InChI Key: NZWIBXPOJDJIOK-UHFFFAOYSA-N
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Description

6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile is a complex heterocyclic compound that features a thiophene ring, a pyridine ring, and a nitrile group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of thiophene derivatives with pyridine intermediates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-2-sulfanylidene-4-thiophen-3-yl-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S2/c1-17-4-2-12-11(7-17)13(9-3-5-19-8-9)10(6-15)14(18)16-12/h3,5,8H,2,4,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWIBXPOJDJIOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C(C(=S)N2)C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile
Reactant of Route 2
6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile
Reactant of Route 3
6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile
Reactant of Route 4
6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile
Reactant of Route 5
6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile
Reactant of Route 6
6-Methyl-4-(3-thienyl)-2-thioxo-1,5,6,7,8-pentahydropyridino[3,2-c]pyridine-3-carbonitrile

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